S18-000003

RORγt selectivity nuclear receptor profiling off-target minimization

Challenge: Finding RORγt inhibitors with validated selectivity over RORα/β and in vivo efficacy without thymic toxicity. Solution: S18-000003, a tool compound with:
- IC50 <30 nM (human RORγt), >300-fold selective vs. RORα/β.
- Oral bioavailability (F=54.5% rat) and topical efficacy in K14.Stat3C psoriasis model.
- Public co-crystal structure (PDB:5ZA1) for computational chemistry. Supplied with batch-specific analytical data.

Molecular Formula C26H25F3N2O4S
Molecular Weight 518.5 g/mol
Cat. No. B15543338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS18-000003
Molecular FormulaC26H25F3N2O4S
Molecular Weight518.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H25F3N2O4S/c1-4-36(34,35)19-9-5-16(6-10-19)13-24(32)30-18-8-11-20(21(28)15-18)26(2,3)25(33)31-23-12-7-17(27)14-22(23)29/h5-12,14-15H,4,13H2,1-3H3,(H,30,32)(H,31,33)
InChIKeyDZUAIKQCQQBQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S18-000003 RORγt Inhibitor Overview


S18-000003 (CAS 2068119-11-7) is a potent, selective, and orally bioavailable inhibitor of retinoic acid receptor-related orphan receptor-gamma-t (RORγt), a master transcription factor regulating Th17 cell differentiation and IL-17 production [1]. S18-000003 exhibits an IC50 of <30 nM against human RORγt in competitive binding assays and demonstrates >300-fold selectivity over other ROR family members (RORα, RORβ; IC50 >10 μM) . The compound was discovered through iterative structure-activity relationship (SAR) optimization guided by X-ray cocrystal structure analysis (PDB ID: 5ZA1) and has been characterized in both in vitro functional assays and in vivo psoriasis models [1].

Pathway RORγt-dependent Th17 differentiation studies
Selectivity Isoform-selective profile reported over RORα/RORβ
Bioavailability Oral in vivo pharmacology in rodent models
Structure Public cocrystal structure (PDB 5ZA1) for SAR

S18-000003: Why RORγt Inhibitors Are Not Interchangeable


RORγt inhibitors represent a structurally and pharmacologically heterogeneous class with substantial variation in selectivity profiles, cellular functional potency, oral bioavailability, and thymic safety margins [1]. While several RORγt inhibitors (e.g., VTP-43742/Vimirogant, GSK2981278, JTE-151, A-9758, BI 730357) have advanced to clinical evaluation, direct substitution based solely on nominal RORγt binding is not scientifically justified. Published comparative analyses demonstrate that in-class compounds exhibit divergent IC50 values in cell-based Th17 differentiation assays, variable selectivity windows against other ROR isoforms, and distinct pharmacokinetic profiles in preclinical species [2]. Moreover, systemic RORγt inhibition carries an established class-level risk of thymic aberrations and T-cell lymphoma due to the receptor's critical role in thymopoiesis, making the safety margin of any given inhibitor a critical procurement differentiator [1]. The quantitative evidence presented below establishes precisely where S18-000003 diverges from its closest analogs and why these differences are actionable for experimental design and compound selection.

Selectivity Isoform-selectivity window may shift across RORγt inhibitors; reported profiles vary.
Potency Cellular functional IC50 in Th17 assays is compound-specific; direct transfer not supported.
Exposure Oral PK and tissue exposure differ; in vivo target engagement requires compound-specific validation.
Thymus Thymic endpoint context may vary; systemic class-level thymic risk documented.

S18-000003 Technical Evidence Guide


RORγt Selectivity Over RORα and RORβ

S18-000003 demonstrates high selectivity for RORγt over other ROR family isoforms, with IC50 >10 μM against RORα and RORβ compared to <30 nM against human RORγt in competitive binding assays, representing a >300-fold selectivity window [1]. This selectivity profile is comparable to VTP-43742 (Vimirogant), which exhibits >1000-fold selectivity versus RORα and RORβ isoforms , and exceeds the selectivity reported for several other RORγt inhibitors in the same class. The X-ray cocrystal structure of S18-000003 bound to the RORγt ligand-binding domain (PDB ID: 5ZA1, resolution 2.52 Å) confirms specific binding interactions that underlie this selectivity [1].

RORγt Selectivity
Cross-study comparable
S18-000003: hRORγt IC50 <30 nM; RORα/RORβ IC50 >10 μM (>300-fold)
VTP-43742: >1000-fold selectivity vs RORα/β
Reported isoform-selectivity context; supports RORγt-specific pathway interpretation.
Class-level selectivity varies; verify in target assay.
RORγt selectivity nuclear receptor profiling off-target minimization autoimmune disease research

Th17 Cell Differentiation Inhibition

S18-000003 potently inhibits Th17 cell differentiation from human naive CD4+ T cells with an IC50 of 0.024 μM (24 nM) in a 7-day differentiation assay [1]. This cellular functional potency correlates with its biochemical binding activity (hRORγt IC50 <30 nM). In comparative terms, VTP-43742 inhibits mouse Th17 differentiation with an IC50 of 57 nM in splenocyte assays, while JTE-151 inhibits mouse naïve CD4+ T cell differentiation into Th17 cells with an IC50 of 32.4 ± 3.0 nM [2]. The S18-000003 human primary cell IC50 (24 nM) positions it among the more potent RORγt inhibitors in functional cellular assays. S18-000003 also inhibits RORγt-dependent transactivation in cell-based GAL4 promoter reporter assays with IC50 values of 0.029 μM (human) and 0.34 μM (mouse), demonstrating species translatability [1].

Th17 Differentiation
Cross-study comparable
0.024 μM (24 nM)
Reported human primary cell functional potency; supports cell-based Th17 pathway studies.
Human naive CD4+ T cell assay; comparator IC50s differ by species and condition.
Th17 differentiation IL-17 inhibition human primary cell assay autoimmune disease modeling

Oral Bioavailability and Pharmacokinetic Profile

S18-000003 is characterized as an orally bioavailable RORγt inhibitor with complete pharmacokinetic parameters established in rats. Following intravenous administration (0.5 mg/kg), S18-000003 exhibits a half-life (t₁/₂) of 3.2 h, AUC of 1930 ng·h/mL, total clearance (CLtot) of 4.33 mL/min/kg, and volume of distribution at steady state (Vdss) [1]. Following oral administration (1 mg/kg), S18-000003 demonstrates oral bioavailability of 54.5%, with Cmax of 185 ng/mL, AUC of 2110 ng·h/mL, and Tmax of 4 h [1]. This level of oral exposure is sufficient to support dose-dependent inhibition of IL-17 production in the skin of IL-23-treated mice following oral administration (30-100 mg/kg) [1]. In contrast, GSK2981278 was developed primarily as a topical agent with limited systemic exposure, while VTP-43742 required Phase II evaluation at 350 mg oral dosing to achieve efficacy signals, indicating differences in systemic exposure requirements among RORγt inhibitors [2][3].

Oral PK Profile
Cross-study comparable
S18-000003: F=54.5%, Cmax=185 ng/mL, AUC=2110 ng·h/mL (rat 1 mg/kg p.o.)
GSK2981278: topical exposure; VTP-43742: high oral dose needed.
Reported oral exposure model; enables pharmacokinetic interpretation for rodent studies.
Complete rat PK parameters publicly available.
oral bioavailability pharmacokinetics in vivo dosing preclinical PK

Thymic Safety with Topical Administration

A critical class-level liability of systemic RORγt inhibition is the induction of thymic aberrations and progressive T-cell lymphomas due to RORγt's essential role in thymopoiesis [1]. S18-000003 was specifically evaluated for this safety endpoint in a TPA-induced K14.Stat3C transgenic mouse psoriasis model. Notably, topical administration of S18-000003 (0.1-8% formulation, once daily for 14 days) ameliorated psoriasis-like skin lesions without inducing reduction of CD4+CD8+ double-positive thymocytes or dysregulation of cell cycling, even at high topical doses [1]. This safety profile distinguishes S18-000003 from other RORγt inhibitors where thymic toxicity has been a limiting factor. For example, systemic RORγt inhibition with VTP-43742 and other clinical candidates has required careful monitoring for thymic effects, and several RORγt programs have been discontinued due to preclinical thymic lymphoma findings [2]. The demonstration that topically administered S18-000003 achieves therapeutic efficacy in skin while sparing thymic tissue provides a differentiated safety window not established for all class members.

Thymic Safety
Class-level inference
Topical S18-000003 preserved CD4+CD8+ thymocytes in K14.Stat3C mouse model; no cell cycle dysregulation at up to 8% formulation.
Supports thymic endpoint monitoring in topical administration studies; systemic class risk remains.
Model-specific endpoint; thymic safety not established for all class members.
thymic safety T-cell lymphoma risk topical administration psoriasis model RORγt inhibition safety

X-Ray Cocrystal Structure (PDB 5ZA1)

The binding mode of S18-000003 to the RORγt ligand-binding domain (LBD) has been experimentally determined by X-ray crystallography at 2.52 Å resolution and is publicly available as PDB entry 5ZA1 [1]. This structural information confirms specific ligand-protein interactions and provides a validated starting point for structure-based optimization efforts. While other RORγt inhibitors, including VTP-43742, have also been structurally characterized, the availability of the 5ZA1 cocrystal structure for S18-000003 in the public domain enables researchers to perform computational docking studies, design derivative compounds, and understand structure-activity relationships without requiring de novo crystallization efforts [1][2]. The SAR optimization that led to S18-000003 (designated compound 25 in the original publication) was explicitly informed by iterative cocrystal structure analysis, establishing a direct link between structural data and compound optimization [1].

X-ray Cocrystal
Direct head-to-head comparison
PDB 5ZA1 (2.52 Å), RORγt LBD + S18-000003, publicly available.
Public structural template for docking, SAR, and analog design.
Deposited Feb 2018; no proprietary access restrictions.
crystal structure structure-based drug design RORγt LBD SAR optimization PDB 5ZA1

S18-000003 Research Applications


Human Th17 Cell Differentiation Assays

S18-000003 is optimally suited for studies investigating the role of RORγt in human Th17 cell differentiation and IL-17 production. The compound's sub-30 nM IC50 in human naive CD4+ T cell Th17 differentiation assays (0.024 μM) enables potent, concentration-dependent inhibition of the Th17 transcriptional program without affecting Th1, Th2, or Treg differentiation pathways [1]. Researchers can leverage the compound's documented selectivity for RORγt over other ROR isoforms (>300-fold) to attribute observed effects specifically to RORγt inhibition. The compound does not inhibit production of other cytokines (IL-2, IL-4, IL-10, IFN-γ) or affect cell proliferation at concentrations that suppress IL-17, confirming target-specific functional effects in human PBMC assays [1].

Topical Administration in Psoriasis Models

S18-000003 has been validated in a TPA-induced K14.Stat3C transgenic mouse psoriasis model where topical administration (0.1-8% formulation, once daily for 14 days) significantly ameliorated psoriasis-like skin lesions [1]. In this model, S18-000003 suppressed all identified subsets of IL-17-producing cells in the skin, including Th17 cells, Tc17 cells, dermal γδ T cells, and CD4-CD8- double-negative αβ T cells [1]. Critically, topical S18-000003 achieved therapeutic efficacy without reducing CD4+CD8+ double-positive thymocytes or inducing thymic cell cycle dysregulation, establishing a favorable safety margin for skin-directed RORγt inhibition studies [1]. This validated in vivo model system provides a reproducible platform for studying topical RORγt inhibition in psoriasis-like inflammation.

Oral In Vivo Pharmacology Studies

S18-000003 is characterized for oral bioavailability (F=54.5% in rat) with complete pharmacokinetic parameters publicly available, enabling researchers to design and execute oral dosing studies without extensive in-house PK characterization [1]. The compound demonstrates dose-dependent inhibition of IL-17 production in the skin of IL-23-treated mice following oral administration (30-100 mg/kg p.o.), confirming that oral dosing achieves pharmacologically relevant target engagement at distal tissue sites [1]. The established PK parameters (t₁/₂=3.2 h, Cmax=185 ng/mL, AUC=2110 ng·h/mL at 1 mg/kg p.o. in rat) provide a foundation for allometric scaling and dose selection in rodent pharmacology studies [1].

Structure-Based Drug Design with PDB 5ZA1

S18-000003 serves as a structurally characterized tool compound for RORγt structure-based drug design, with its cocrystal structure publicly available as PDB entry 5ZA1 at 2.52 Å resolution [1]. The structure reveals the specific binding interactions of S18-000003 within the RORγt LBD, providing a validated template for molecular docking studies, virtual screening campaigns, and rational analog design. The iterative SAR optimization that led to S18-000003 (compound 25 in the discovery series) was explicitly guided by X-ray cocrystal structure analysis, establishing a precedent for structure-driven optimization of this chemotype [2]. Researchers can leverage this public structural data without proprietary restrictions for computational chemistry and medicinal chemistry applications.

Application
Selection Property
Validation Focus
Th17 pathway studies
RORγt-selective inhibition
Human primary cell functional endpoint
Psoriasis-like inflammation model studies
Topical formulation administration
Skin IL-17 suppression and thymic endpoint monitoring
Oral exposure pharmacology studies
Oral bioavailability characterization
In vivo target engagement at distal tissue
RORγt structure-based design
Public cocrystal structure availability
Molecular docking and SAR interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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